molecular formula C15H27NO3 B2881110 Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate CAS No. 2408976-00-9

Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate

Cat. No.: B2881110
CAS No.: 2408976-00-9
M. Wt: 269.385
InChI Key: QJOBYNAIUKEYRX-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(hydroxymethyl)spiro[35]nonan-2-yl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxymethyl group, and a spiro[35]nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate typically involves multiple steps, starting with the formation of the spiro[3.5]nonane core. This can be achieved through a series of organic reactions, including cyclization and functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using catalysts and specific solvents to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate can be used to study enzyme-substrate interactions and to develop new biochemical assays.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological molecules could make it useful in drug design and discovery.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate exerts its effects would depend on its specific application. For example, in pharmaceuticals, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Molecular Targets and Pathways: The exact molecular targets and pathways involved would need to be determined through experimental studies, but they could include interactions with proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

  • Tert-butyl N-(2-hydroxyethyl)carbamate: Similar in structure but lacks the spiro[3.5]nonane ring system.

  • Tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate: Similar in the presence of the tert-butyl and hydroxymethyl groups but has a different core structure.

Uniqueness: Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate is unique due to its spiro[3.5]nonane ring system, which provides a distinct structural framework compared to other similar compounds. This structural uniqueness can lead to different chemical and biological properties, making it valuable for specific applications.

Biological Activity

Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and anti-amyloidogenic properties. This article explores the compound's biological activity, synthesizing data from various research studies and findings.

  • Chemical Name : this compound
  • CAS Number : 2567504-69-0
  • Molecular Formula : C₁₅H₃₁NO₃
  • Molecular Weight : 269.39 g/mol
PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of β-secretase Activity : The compound has been shown to inhibit β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), which is crucial for the formation of amyloid beta peptides (Aβ). This inhibition can potentially reduce the aggregation of Aβ and the formation of neurotoxic fibrils .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, which can enhance cholinergic neurotransmission and may be beneficial in conditions like Alzheimer's disease where cholinergic deficits are prevalent .
  • Oxidative Stress Reduction : In vitro studies have demonstrated that the compound can reduce markers of oxidative stress, such as malondialdehyde (MDA) levels, indicating its potential role in protecting neuronal cells from oxidative damage induced by amyloid beta .

Neuroprotective Effects

A study investigated the effects of this compound on astrocytes stimulated with Aβ1-42. The results showed a moderate protective effect against cell death, attributed to decreased levels of tumor necrosis factor-alpha (TNF-α) and free radicals in treated cultures. However, the in vivo efficacy was less pronounced compared to established treatments like galantamine, likely due to issues with bioavailability in the brain .

In Vivo Models

In animal models, particularly those induced with scopolamine, the compound exhibited some ability to mitigate cognitive deficits associated with oxidative stress and amyloidogenesis. While not as effective as galantamine, it showed promise in reducing oxidative markers and improving cognitive function .

Summary of Biological Activities

ActivityFindings
β-secretase InhibitionReduces Aβ aggregation
Acetylcholinesterase InhibitionEnhances cholinergic transmission
Oxidative Stress ReductionDecreases MDA levels in cell cultures
NeuroprotectionModerate protection against Aβ-induced damage

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-15(11-17)9-14(10-15)7-5-4-6-8-14/h17H,4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOBYNAIUKEYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCCCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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